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1,5,2-Dioxazepane

Cat. No.: B13249181
M. Wt: 103.12 g/mol
InChI Key: BFAAFHBXONZBTO-UHFFFAOYSA-N
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Description

Context within Seven-Membered Heterocyclic Chemistry

Seven-membered heterocyclic rings, such as azepines, diazepines, and oxepines, represent a unique area of chemical synthesis and study. skku.eduiucr.org Their non-planar, flexible conformations (often existing as chairs and boats) present distinct stereochemical challenges and opportunities compared to the more commonly studied five- and six-membered rings. iucr.org The introduction of multiple heteroatoms, as in the case of dioxazepanes, further diversifies the structural and electronic properties of the ring system. Research into these systems is often driven by the search for new bioactive molecules for medicinal chemistry and the synthesis of natural products. skku.edu

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. libretexts.org This isomerism can be constitutional, where atoms are connected in a different order, or stereoisomerism, where the connectivity is the same but the spatial orientation differs. libretexts.orgsavemyexams.com

In the context of dioxazepanes, numerous constitutional isomers, specifically positional isomers, exist. Positional isomers have the same carbon skeleton and the same functional groups, but the functional groups are attached at different positions. savemyexams.comvedantu.com The 1,5,2-Dioxazepane is one of several possible arrangements for a seven-membered ring with two oxygen atoms and one nitrogen atom. The naming convention, guided by IUPAC rules, assigns the lowest possible locants (positions) to the heteroatoms. qmul.ac.uk

Analogs of this compound include compounds where one or more of the oxygen or nitrogen atoms are replaced by other heteroatoms, such as sulfur. The table below details some of the known positional isomers and analogs of dioxazepane.

Compound NameRing HeteroatomsPositionsTypeSource(s)
This compound 2 x Oxygen, 1 x Nitrogen1, 5, 2Target Compound researchgate.net
1,2,4-Dioxazepane2 x Oxygen, 1 x Nitrogen1, 2, 4Positional Isomer scispace.com
1,4,2-Dioxazepane2 x Oxygen, 1 x Nitrogen1, 4, 2Positional Isomer acs.org
1,5,3-Dioxazepane2 x Oxygen, 1 x Nitrogen1, 5, 3Positional Isomer iucr.orgosi.lv
1,2,5-Oxadiazepane1 x Oxygen, 2 x Nitrogen1, 2, 5Analog researchgate.net
1,5,2-Dithiazepane2 x Sulfur, 1 x Nitrogen1, 5, 2Analog researchgate.net
1,2,5-Triazepane3 x Nitrogen1, 2, 5Analog researchgate.net

Heterocyclic compounds that contain nitrogen and oxygen atoms are of immense importance in chemistry and biology. acs.orgthieme-connect.com These structural motifs are cornerstones of medicinal chemistry, with a vast number of FDA-approved drugs featuring these rings. acs.orgresearchgate.net In fact, it is estimated that over 75-90% of new drugs contain a heterocycle as a core structure. acs.orgresearchgate.net

The prevalence of these compounds stems from several key factors:

Biological Activity: Nitrogen and oxygen-containing heterocycles are found in a wide array of natural products, including vitamins, hormones, antibiotics, and alkaloids. researchgate.netsemanticscholar.org Their structures are often optimized to interact with biological targets like enzymes and receptors.

Physicochemical Properties: The presence of heteroatoms like nitrogen and oxygen introduces polarity and the capacity for hydrogen bonding, which are crucial for drug solubility and target binding. researchgate.net

Synthetic Versatility: They serve as versatile building blocks for the synthesis of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. thieme-connect.comsemanticscholar.org The development of new synthetic methods, including green chemistry approaches, to access these scaffolds is a major focus of modern organic chemistry. thieme-connect.com

Historical Development and Current Research Landscape of this compound Chemistry

While specific historical accounts of the first synthesis of this compound are not prominent in recent literature, the broader class of dioxazepanes has become an area of active modern research. The development of advanced synthetic methodologies has enabled chemists to construct these seven-membered rings with high levels of control, particularly over stereochemistry.

A significant recent advancement in the field is the development of organocatalytic asymmetric methods for synthesizing chiral dioxazepanes. acs.orgnih.gov One key study reports an unprecedented formal cycloaddition to produce highly enantio- and diastereo-enriched seven-membered dioxazepane heterocycles. acs.org This research highlights the current focus on creating complex, stereochemically defined molecules that have potential applications in pharmaceutical research. thieme-connect.com

The key findings from this modern synthetic approach are summarized below:

FeatureDescriptionSource(s)
Reaction Type Organocatalytic Asymmetric Tandem Reaction thieme-connect.comacs.org
Products Chiral six-membered dioxazinanes and seven-membered dioxazepanes (specifically 1,4,2-Dioxazepane isomers) acs.orgacs.org
Key Reactants N-Boc-N-hydroxy amido sulfones (as nitrone precursors) and terminal-hydroxy α,β-unsaturated carbonyls acs.orgnih.gov
Catalyst System A chiral oligoethylene glycol (cation-binding catalyst) in combination with potassium fluoride (B91410) (KF) as a base acs.orgnih.gov
Proposed Mechanism A tandem sequence involving an oxa-Mannich reaction, followed by an oxa-Michael reaction, tautomerization, and protonation acs.orgnih.gov

This strategy represents a powerful tool for building complex heterocyclic skeletons from simpler, "amphiphilic" building units. acs.org Concurrently, research into other isomers, such as 1,5,3-dioxazepanes, has demonstrated their utility as synthetic intermediates. For instance, N-alkyl-1,5,3-dioxazepanes can be transformed into N-substituted 1,3,5-triazinanes, showcasing their role as versatile building blocks in organic synthesis. csic.esthieme-connect.comconicet.gov.ar These studies collectively underscore a dynamic and evolving research landscape focused on the synthesis and application of the dioxazepane scaffold and its relatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B13249181 1,5,2-Dioxazepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

1,5,2-dioxazepane

InChI

InChI=1S/C4H9NO2/c1-2-6-3-4-7-5-1/h5H,1-4H2

InChI Key

BFAAFHBXONZBTO-UHFFFAOYSA-N

Canonical SMILES

C1COCCON1

Origin of Product

United States

Synthetic Methodologies for 1,5,2 Dioxazepane and Its Derivatives

De Novo Ring Construction Approaches

The initial formation of the 1,5,2-dioxazepane ring, referred to as de novo synthesis, involves the strategic assembly of the heterocyclic core from acyclic precursors. rsc.orgorganic-chemistry.orgnih.govillinois.edu This can be achieved through various cyclization strategies and multicomponent reactions.

Cyclization Reactions for this compound Synthesis

Cyclization reactions are a fundamental approach to constructing the this compound skeleton. researchgate.net These reactions typically involve the formation of two new bonds to close the seven-membered ring.

One notable method involves a formal cycloaddition of N-Boc-N-hydroxy amido sulfones, which serve as nitrone precursors, with terminal-hydroxy α,β-unsaturated carbonyls. nih.gov This reaction proceeds through a tandem sequence of an oxa-Mannich reaction, an oxa-Michael reaction, tautomerization, and protonation to yield the this compound ring. nih.govacs.org The use of a chiral oligoethylene glycol as a cation-binding catalyst in the presence of a base like potassium fluoride (B91410) facilitates this transformation, leading to highly enantio- and diastereo-enriched products. nih.gov

Another approach to related seven-membered rings, such as 1,5-benzodiazepines, involves the condensation of o-phenylenediamines with ketones. nih.gov While not a direct synthesis of this compound, this highlights the general strategy of using condensation reactions to form seven-membered heterocyclic systems. nih.gov

Multicomponent Reactions Towards the this compound Core

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 1,5,2-dioxazepanes by combining three or more starting materials in a single synthetic operation. rsc.orgorganic-chemistry.orgdovepress.com These reactions are characterized by their high atom economy and ability to generate structural diversity. rsc.orgdovepress.com

A key example is the organocatalytic asymmetric formal cycloaddition that utilizes N-Boc-N-hydroxy amido sulfones and terminal-hydroxy α,β-unsaturated carbonyls. acs.org This can be considered a multicomponent approach as it brings together several functionalities to construct the dioxazepane core in a controlled manner. acs.orgsemanticscholar.org The reaction's success hinges on the cooperative action of a cation-binding catalyst and a base, which orchestrates the tandem reaction pathway. nih.gov

Asymmetric Synthesis of Chiral 1,5,2-Dioxazepanes

The synthesis of chiral, non-racemic 1,5,2-dioxazepanes is of significant interest, and various asymmetric strategies have been developed to achieve this. These methods primarily rely on organocatalysis and metal-catalyzed reactions to control the stereochemical outcome. rsc.orgdiva-portal.org

Organocatalytic Strategies in Dioxazepane Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including 1,5,2-dioxazepanes. researchgate.netgoogle.co.inprinceton.edu These methods avoid the use of metals and often proceed under mild conditions.

A prominent organocatalytic strategy involves the use of a chiral oligoethylene glycol as a cation-binding catalyst. acs.org This catalyst, in conjunction with a potassium salt, creates a confined chiral environment that directs the stereochemical course of the reaction between N-Boc-N-hydroxy amido sulfones and terminal-hydroxy α,β-unsaturated carbonyls. nih.govacs.org This tandem oxa-Mannich/oxa-Michael reaction sequence leads to the formation of chiral 1,5,2-dioxazepanes with high levels of enantioselectivity and diastereoselectivity. nih.gov The reaction is notable for its use of "amphiphilic" building blocks, where both the nitrone precursor and the unsaturated carbonyl possess dual reactivity. nih.gov

Metal-Catalyzed Asymmetric Syntheses Relevant to Dioxazepane Frameworks

Metal-catalyzed reactions provide a complementary approach for the asymmetric synthesis of heterocyclic frameworks that can be conceptually extended to 1,5,2-dioxazepanes. catalyst-enabling-synthetic-chemistry.comnih.gov These methods often exhibit high efficiency and selectivity.

While direct metal-catalyzed asymmetric synthesis of 1,5,2-dioxazepanes is not extensively documented in the provided search results, related transformations highlight the potential of this approach. For instance, copper-catalyzed reactions have been employed in the synthesis of other heterocyclic systems. acs.org A study on the synthesis of 1,5,3-dioxazepanes utilized copper chloride as a catalyst. acs.org Furthermore, a Mannich-type reaction between a difuryl-substituted toluenesulfonamide and 3-benzyl-1,5,3-dioxazepane (B1344364) was effectively catalyzed by trimethylsilyl (B98337) chloride, a Lewis acid. iucr.org These examples suggest that Lewis acid and transition metal catalysis could be viable strategies for the asymmetric construction of the this compound ring, likely through the activation of one of the reaction partners to facilitate a stereocontrolled cyclization. acs.orgiucr.org

Functionalization and Structural Modification of this compound Rings

The functionalization and structural modification of pre-existing this compound rings are crucial for creating derivatives with diverse properties. This can involve the introduction of various substituents or the alteration of the ring structure itself.

Although specific examples of functionalizing the this compound ring are not detailed in the provided search results, general principles of heterocyclic chemistry can be applied. For instance, the nitrogen atom within the ring could potentially be alkylated or acylated, as has been demonstrated with 1,5-benzodiazepin-2,4-diones. nih.gov Additionally, reactions that modify substituents attached to the carbon atoms of the ring would allow for the synthesis of a library of derivatives. The development of methods for the selective functionalization of strained rings, such as through nucleophilic catalysis, could also be relevant for modifying the this compound core. nih.govchemrxiv.org

Interactive Data Table: Synthetic Approaches to 1,5,2-Dioxazepanes and Related Heterocycles

Reaction Type Reactants Catalyst/Reagent Product Key Features Reference
Organocatalytic Formal CycloadditionN-Boc-N-hydroxy amido sulfones, terminal-hydroxy α,β-unsaturated carbonylsChiral oligoethylene glycol, KFChiral this compoundTandem oxa-Mannich/oxa-Michael reaction; High enantio- and diastereoselectivity nih.govacs.org
Condensation Reactiono-Phenylenediamines, KetonesH-MCM-221,5-BenzodiazepineSolid acid catalyst; Room temperature; Good to excellent yields nih.gov
Mannich-type ReactionDifuryl-substituted toluenesulfonamide, 3-Benzyl-1,5,3-dioxazepaneTrimethylsilyl chlorideDifuryl-substituted arenesulfonamide macrocycleLewis acid catalysis iucr.org

Reactivity and Reaction Pathways of 1,5,2 Dioxazepane

Electrophilic and Nucleophilic Reactivity of the 1,5,2-Dioxazepane Ring System

The this compound ring possesses multiple sites that can react with electrophilic and nucleophilic species. The heteroatoms, with their non-bonding electron pairs, act as nucleophilic centers, while the carbon atoms adjacent to these electronegative atoms serve as electrophilic centers. The reactivity is analogous to other saturated heterocycles containing nitrogen and oxygen, such as 1,5-benzodiazepine-2,4-dione derivatives, which also feature several reactive sites including nitrogen atoms and adjacent methylene (B1212753) groups. researchgate.net

Nucleophilic Character: The primary centers of nucleophilicity in the this compound ring are the nitrogen and oxygen atoms.

Nitrogen Atom (N-2): The nitrogen atom is typically the most nucleophilic site in the ring. It can readily react with a variety of electrophiles, such as protons (in acidic media), alkylating agents, and acylating agents, to form the corresponding ammonium salts or N-substituted derivatives.

Oxygen Atoms (O-1 and O-5): The two oxygen atoms also possess nucleophilic character due to their lone pairs. They can be protonated by strong acids or coordinate to Lewis acids. This interaction can activate the ring, making adjacent carbon atoms more susceptible to nucleophilic attack.

Electrophilic Character: The carbon atoms within the ring, particularly those bonded to the electronegative heteroatoms, are electrophilic and prone to attack by nucleophiles.

C-3 and C-7: These carbon atoms are adjacent to both a nitrogen and an oxygen atom (C-3) or an oxygen atom (C-7). This proximity to electron-withdrawing heteroatoms renders them electron-deficient and thus primary targets for nucleophilic attack.

C-4 and C-6: These carbons, being adjacent to one oxygen atom each, are also electrophilic centers, though generally less reactive than C-3 and C-7.

A summary of the predicted reactive sites is presented in the table below.

Atom PositionCharacterPotential Reactions
O-1, O-5NucleophilicProtonation, Lewis acid coordination
N-2NucleophilicProtonation, Alkylation, Acylation
C-3, C-7ElectrophilicNucleophilic substitution, Ring-opening
C-4, C-6ElectrophilicNucleophilic substitution, Ring-opening

Ring Transformations and Rearrangements of this compound Derivatives

The seven-membered ring of this compound is subject to various transformations that alter its structure, including reactions that open the ring and potential rearrangements that can change the ring size.

Ring-opening reactions of the this compound scaffold can be initiated by various reagents, leading to the formation of acyclic compounds. These reactions typically involve the cleavage of one of the carbon-heteroatom or heteroatom-heteroatom bonds.

Nucleophilic Ring-Opening: Strong nucleophiles can attack the electrophilic carbon atoms (e.g., C-3 or C-7), leading to the cleavage of a C-O or C-N bond. The reaction outcome can be influenced by the nature of the nucleophile and the presence of Lewis acids, which can coordinate to an oxygen atom and facilitate the ring-opening process. nih.gov For instance, in analogous 1,5-dioxaspiro systems, ring-opening with many heteroatom nucleophiles yields α-substituted-β'-hydroxy ketones. nih.gov

Reductive Cleavage: The N-O bond (at N-2 and O-1) is susceptible to reductive cleavage. Reagents such as catalytic hydrogenation (e.g., H₂/Pd) or dissolving metal reductions can break this bond, leading to the formation of an acyclic amino alcohol derivative.

While specific examples for the this compound system are not extensively documented, the potential for ring expansion and contraction can be inferred from well-established mechanisms in other cyclic systems. wikipedia.orgetsu.edu These rearrangements are synthetically valuable for accessing different ring sizes and often proceed through carbocationic intermediates. etsu.edu

Ring Expansion: A common pathway for ring expansion involves the formation of a carbocation on a carbon atom directly attached to the ring. youtube.com For a substituted this compound, this could trigger a 1,2-shift of an adjacent ring bond, resulting in the incorporation of the exocyclic carbon into the ring and forming an eight-membered ring. The Tiffeneau–Demjanov rearrangement is a classic example of such a process, where diazotization of an exocyclic aminomethyl group leads to a carbocation that initiates the expansion. wikipedia.org

Ring Contraction: Cationic rearrangements can also lead to ring contraction. wikipedia.org If a carbocation is formed on a ring carbon atom, migration of an endocyclic bond can result in the formation of a smaller, more stable ring. etsu.edu For example, loss of a leaving group from a substituent on the dioxazepane ring could generate a secondary carbocation, which might rearrange via bond migration to yield a substituted six-membered ring (e.g., a morpholine or piperazine (B1678402) derivative), often driven by the relief of ring strain or the formation of a more stable carbocation. wikipedia.orgetsu.edu

The table below summarizes common types of rearrangements that could potentially occur in substituted dioxazepane systems based on analogous studies.

Rearrangement TypeKey IntermediateTypical OutcomeDriving Force
Wagner-Meerwein RearrangementCarbocationRing Contraction or ExpansionFormation of a more stable carbocation etsu.edu
Pinacol-type RearrangementCarbocation adjacent to a heteroatomRing Contraction or ExpansionMigration of a bond to a cationic center wikipedia.org
Tiffeneau-Demjanov RearrangementExocyclic CarbocationRing Expansion1,2-alkyl shift from the ring wikipedia.org

Chemical Transformations of Substituents on the this compound Scaffold

Functional groups attached to the this compound ring can undergo a wide range of chemical transformations without altering the core heterocyclic structure. The stability of the dioxazepane ring under various reaction conditions allows for selective modification of its substituents. This approach is fundamental in medicinal chemistry for fine-tuning the biological activity of a lead compound. The reactivity of substituents is largely dictated by their own chemical nature, although it can be influenced electronically by the heterocyclic scaffold.

N-Substituent Modification: The substituent on the nitrogen atom (at the N-2 position) is a common site for chemical modification.

Removal of Protecting Groups: If the nitrogen is protected, for example with a benzyl (Bn) group, this group can be selectively removed via catalytic hydrogenolysis.

Further Functionalization: An N-H group on the scaffold can be further alkylated, acylated, or used in coupling reactions to introduce diverse functionalities.

C-Substituent Modification: Substituents on the carbon atoms of the ring can also be chemically altered.

Reactions of Aromatic Substituents: If a substituent is an aromatic ring (e.g., a phenyl group), it can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of new functional groups onto this peripheral part of the molecule. youtube.comlibretexts.org The position of the new substituent would be directed by the existing groups on the aromatic ring and by the dioxazepane scaffold itself, which acts as a substituent. libretexts.org

Functional Group Interconversion: Standard organic reactions can be applied to transform functional groups on side chains. For example, a ketone can be reduced to an alcohol, an ester can be hydrolyzed to a carboxylic acid, or an alkene can be hydrogenated to an alkane.

These transformations highlight the utility of the this compound ring as a stable scaffold for the construction of complex molecules with diverse chemical features.

Structural Analysis and Conformational Studies of 1,5,2 Dioxazepane

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for determining the constitution, configuration, and conformation of molecules in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for probing the intricate details of molecular structure and dynamics in solution. osti.govrsc.org For a molecule like 1,5,2-dioxazepane, a suite of advanced NMR experiments would be employed to gain a complete picture of its stereochemistry.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of each nucleus. acs.org Chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal through-bond connectivity and dihedral angles, which are crucial for conformational analysis. mdpi.com For instance, in studies of substituted 1,4-benzodiazepine-2-ones, the coupling constants between protons on the seven-membered ring were used to determine their relative stereochemistry (cis or trans). arxiv.org A similar approach would be applied to substituted 1,5,2-dioxazepanes to assign stereoisomers.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignments and detailed structural elucidation. lumenlearning.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the ring. lumenlearning.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for definitive ¹³C assignments. lumenlearning.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of nuclei. The presence of NOE cross-peaks between specific protons can confirm stereochemical assignments and provide critical constraints for determining the predominant ring conformation in solution. masterorganicchemistry.com

For dynamic systems like seven-membered rings, which may exist as an equilibrium of multiple conformers (e.g., chair and twist-boat), variable temperature (VT) NMR studies are often conducted. beilstein-journals.org By analyzing changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational equilibrium.

Table 1: Advanced NMR Techniques for this compound Analysis
TechniqueAbbreviationInformation ObtainedApplication to this compound
Correlation SpectroscopyCOSY¹H-¹H spin-spin coupling networksMapping proton connectivity around the ring
Heteronuclear Single Quantum CoherenceHSQCDirect ¹H-¹³C correlations (one bond)Assigning carbon signals
Heteronuclear Multiple Bond CorrelationHMBCLong-range ¹H-¹³C correlations (2-3 bonds)Confirming the ring structure and substituent placement
Nuclear Overhauser Effect SpectroscopyNOESYThrough-space ¹H-¹H proximityDetermining stereochemistry and preferred conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. mdpi.comlibretexts.org These methods are highly effective for identifying functional groups and can offer insights into molecular structure and bonding. auremn.org

Infrared (IR) Spectroscopy: For a this compound molecule, IR spectroscopy would be particularly sensitive to vibrations that induce a change in the molecule's dipole moment. mdpi.com Key characteristic absorption bands would include:

N-H Stretching: If the nitrogen atom is secondary, a characteristic stretching vibration would appear in the 3300-3500 cm⁻¹ region. nih.gov

C-H Stretching: Aliphatic C-H stretches from the methylene (B1212753) groups in the ring would be observed in the 2850-3000 cm⁻¹ range. mdpi.com

C-O Stretching: Strong C-O stretching bands are typically found in the 1000-1300 cm⁻¹ region. The exact position of these bands can provide clues about the ring's conformation. nih.gov

O-N Stretching: The O-N bond vibration would also contribute to the fingerprint region of the spectrum.

Ring Vibrations: Bending, scissoring, twisting, and wagging motions of the CH₂ groups and the ring itself create a complex pattern of bands in the fingerprint region (<1500 cm⁻¹) that is unique to the molecule's specific structure and conformation. libretexts.org

Raman Spectroscopy: Raman spectroscopy measures light scattering from molecular vibrations and is sensitive to modes that cause a change in polarizability. mdpi.com It is complementary to IR spectroscopy. For this compound, Raman would be particularly useful for observing symmetric vibrations and bonds that are less polar, such as C-C bonds, which may be weak or absent in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational analysis. nih.gov

Theoretical calculations using Density Functional Theory (DFT) are often used in conjunction with experimental spectra. nih.gov By calculating the theoretical vibrational frequencies for different possible conformers (e.g., chair vs. boat), a comparison with the experimental IR and Raman spectra can help to identify the most likely conformation present. mdpi.com

Table 2: Expected Characteristic IR Absorption Bands for a this compound Derivative
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity
N-H Stretch (if present)3300 - 3500Medium
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C-O Stretch1000 - 1300Strong
Fingerprint Region (Bending, Wagging, Twisting)&lt; 1500Complex Pattern

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. cam.ac.uk It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice. mdpi.com

For a flexible seven-membered ring like this compound, a crystal structure would "freeze" the molecule into a single conformation, providing a high-resolution snapshot of a low-energy state. hmdb.ca Studies on related seven-membered heterocycles, such as 1,5-benzodiazepin-2-ones, have revealed detailed conformational information from X-ray analysis, confirming the ring puckering and the pseudo-axial or pseudo-equatorial positions of substituents. mdpi.com

The analysis of a this compound derivative would yield precise torsional angles, which define the exact shape of the seven-membered ring, confirming whether it adopts a chair, boat, or twist-boat conformation in the solid state. libretexts.orglibretexts.org For example, X-ray studies on a six-membered nitrogen heterocycle found it to adopt a twist-boat conformation. researchgate.net Such definitive geometric data is invaluable for validating and refining the results from computational modeling and solution-phase NMR studies.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal, revealing the network of non-covalent intermolecular interactions. researchgate.net These interactions, which include hydrogen bonds, dipole-dipole forces, and van der Waals interactions, govern the formation of the crystal lattice and are fundamental to the field of supramolecular chemistry. rsc.org

In a crystal of a this compound derivative, several key interactions would be analyzed:

Hydrogen Bonding: If the nitrogen atom is a donor (N-H) and the oxygen atoms act as acceptors, a network of intermolecular hydrogen bonds could be a dominant feature of the crystal packing. cam.ac.uk The precise geometry (distance and angle) of these bonds would be determined.

Dipole-Dipole Interactions: The polar C-O, C-N, and O-N bonds create molecular dipoles that would influence the orientation of adjacent molecules in the lattice.

Hirshfeld surface analysis is a modern computational tool often used alongside crystallographic data to visualize and quantify these intermolecular contacts, providing a detailed map of how neighboring molecules interact. mdpi.com

Computational and Theoretical Investigations of 1,5,2 Dioxazepane

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given system, can predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Geometry and Electronic Structure

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. upenn.edumdpi.com DFT calculations are employed to determine the optimized geometry and electronic properties of 1,5,2-dioxazepane. In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. researchgate.net This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. ekb.eg

The electronic structure of this compound can be analyzed through its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment2.1 D

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be calculated using DFT. Actual values would require specific research data.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, often considered the "gold standard" in computational chemistry. rsc.orgcolumbia.edu

For this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate properties with a higher level of accuracy. researchgate.netchemrxiv.org This is particularly important for properties that are sensitive to electron correlation effects. While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for situations where high accuracy is paramount. nih.govmdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The seven-membered ring of this compound is flexible and can adopt multiple conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of molecules over time. peerj.com In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

By analyzing the MD trajectory, the different stable conformations of this compound can be identified, and the transitions between them can be studied. rsc.org This information is crucial for understanding how the shape of the molecule influences its properties and interactions with other molecules. Conformational analysis helps in identifying the most populated conformers under given conditions. researchgate.net

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in elucidating the detailed step-by-step process of chemical reactions, known as the reaction mechanism. mdpi.com For this compound, theoretical methods can be used to study various potential reactions, such as ring-opening polymerization or decomposition pathways. peerj.comespublisher.com

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the high-energy structures that connect reactants and products. rsc.org The energy barrier associated with the transition state determines the rate of the reaction. DFT and ab initio methods are commonly used to calculate the energies of reactants, products, and transition states, providing a quantitative understanding of the reaction kinetics and thermodynamics. uniroma1.itlibretexts.org For instance, studies on the ring-opening of similar heterocyclic compounds have shown how different reaction conditions can favor different mechanistic pathways, such as SN1 or SN2 type mechanisms. libretexts.orgnih.gov

Computational Design and Prediction of Novel this compound Structures

The insights gained from computational studies can be leveraged to design novel derivatives of this compound with desired properties. espublisher.com This in silico design process involves modifying the parent structure by adding different functional groups and then computationally screening these new molecules for specific characteristics. nih.gov For example, one could aim to design derivatives with enhanced stability, specific reactivity, or improved properties for materials science applications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed molecules with their predicted properties. espublisher.com This allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for experimental synthesis and testing.

Academic Applications and Future Research Perspectives of 1,5,2 Dioxazepane

1,5,2-Dioxazepane as a Scaffold in Chemical Biology and Medicinal Chemistry Research

Heterocyclic compounds are fundamental to medicinal chemistry, with a significant percentage of FDA-approved drugs featuring such rings. ijraset.comscispace.com These scaffolds provide a three-dimensional framework that can be decorated with various functional groups to interact with biological targets. While there is a wealth of research on six-membered rings like piperazine (B1678402) and morpholine, and even other seven-membered systems like diazepines, this compound itself is conspicuously absent from extensive medicinal chemistry literature. researchgate.net

The potential of this compound lies in its ability to serve as a novel scaffold, offering a unique spatial arrangement of hydrogen bond donors and acceptors due to the N-H group and the two oxygen atoms. This could be advantageous in designing molecules that target proteins or nucleic acids with specific three-dimensional pockets. For instance, related seven-membered heterocycles like bldpharm.comnumberanalytics.comtriazepane and bldpharm.comnumberanalytics.comoxadiazepane have been synthesized and explored as versatile units for drug discovery, showing potent antibacterial activity when incorporated into analogues of the antibiotic linezolid. researchgate.net This suggests that the this compound ring could similarly be used to develop new therapeutic agents.

The exploration of this compound as a bioisostere for other cyclic structures could also be a fruitful area of research. Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The this compound moiety could potentially mimic the conformation of other cyclic systems, while altering properties such as solubility and metabolic stability. The lack of published research in this area represents a significant opportunity for medicinal chemists.

Table 1: Comparison of this compound with Other Heterocyclic Scaffolds

FeatureThis compoundPiperazineMorpholine bldpharm.comnumberanalytics.comTriazepane
Ring Size 7-membered6-membered6-membered7-membered
Heteroatoms 2 Oxygen, 1 Nitrogen2 Nitrogen1 Oxygen, 1 Nitrogen3 Nitrogen
Hydrogen Bond Donors 1 (N-H)2 (N-H)1 (N-H)3 (N-H)
Hydrogen Bond Acceptors 2 (Oxygen)2 (Nitrogen)1 (Oxygen)3 (Nitrogen)
Known Applications Largely unexploredNumerous drugsNumerous drugsAntibacterial agents

Potential Roles of this compound in Advanced Materials Science

The field of materials science often leverages the unique properties of organic molecules to create advanced materials with tailored functions. tescan.comspectrum-instrumentation.com Heterocyclic compounds, for example, have been incorporated into polymers, organic light-emitting diodes (OLEDs), and other functional materials. scispace.com Thiophene-based materials, for instance, are highly researched for their electronic and optical properties. scispace.com

For this compound, its potential in materials science is entirely speculative at this stage due to a lack of research. However, one could envision several possibilities. The presence of heteroatoms could allow for coordination with metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). The ability to functionalize the nitrogen atom could be used to tune the properties of such materials.

Furthermore, polymers incorporating the this compound ring could exhibit unique thermal or mechanical properties. The flexibility of the seven-membered ring might impart different characteristics compared to polymers made from more rigid six-membered heterocycles. Research into the synthesis and polymerization of this compound-containing monomers would be the first step in exploring these potential applications.

Development of Novel Catalytic Systems Utilizing or Affecting this compound Syntheses

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and the development of novel catalytic methods is a continuous pursuit. While specific catalytic systems for the synthesis of this compound are not widely reported, related research offers promising directions.

An organocatalytic asymmetric formal cycloaddition of N-Boc-N-hydroxy amido sulfones with terminal-hydroxy α,β-unsaturated carbonyls has been reported to produce enantioenriched six-membered dioxazinanes and seven-membered dioxazepanes. acs.org This method, which utilizes a chiral oligoethylene glycol as a cation-binding catalyst in the presence of potassium fluoride (B91410), demonstrates a modern approach to constructing such ring systems with high stereocontrol. acs.org Adapting such methodologies specifically for this compound would be a significant advancement.

Another relevant study details the synthesis of a complex macrocycle using 3-benzyl-1,5,3-dioxazepane (B1344364), an isomer of the target compound, in a Mannich reaction catalyzed by trimethylsilyl (B98337) chloride. iucr.org This highlights the utility of dioxazepane structures as building blocks in synthesis and the role of Lewis acid catalysis in their reactions. iucr.org

Future research could focus on developing new catalysts for the efficient and selective synthesis of this compound and its derivatives. This could include transition-metal catalysis, photoredox catalysis, or enzymatic approaches, which are all modern pillars of synthetic chemistry. savemyexams.comlibretexts.org

Table 2: Potential Catalytic Approaches for this compound Synthesis

Catalytic ApproachPotential Application to this compoundKey Advantages
Organocatalysis Asymmetric synthesis of chiral this compound derivatives.Metal-free, environmentally friendly, high stereoselectivity.
Transition-Metal Catalysis Cycloaddition reactions to form the this compound ring.High efficiency, broad substrate scope.
Lewis Acid Catalysis Facilitating reactions involving this compound as a nucleophile or electrophile.Activation of carbonyls and imines for ring formation.
Enzymatic Catalysis Green and highly selective synthesis of this compound.High specificity, mild reaction conditions.

Interdisciplinary Research Opportunities for this compound

The study of novel heterocyclic compounds like this compound is inherently interdisciplinary. numberanalytics.com The synthesis of the molecule falls within organic chemistry, the study of its properties and applications spans medicinal chemistry and materials science, and the elucidation of its biological effects involves chemical biology and pharmacology. ijraset.comnumberanalytics.comijrpr.com

A significant interdisciplinary opportunity lies at the intersection of computational chemistry and experimental science. Computational modeling could predict the stable conformations of the this compound ring, its potential interactions with biological targets, and its likely spectroscopic signatures. These predictions could then guide synthetic efforts and biological screening, making the research process more efficient.

Furthermore, collaboration between synthetic chemists and materials scientists could lead to the development of novel polymers or functional materials incorporating the this compound scaffold. This would involve not only the synthesis of new monomers but also the characterization of the resulting materials' physical and chemical properties.

The current lack of data on this compound underscores a clear opportunity for foundational research that could open up new avenues in multiple scientific disciplines. The exploration of this simple yet overlooked heterocyclic system could lead to the discovery of new drugs, materials, and catalytic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.